1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 2,4-dichlorophenyl group at the amide nitrogen.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLMHXFSXTEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the dichlorophenyl group: This can be done through an amide coupling reaction, where the dichlorophenylamine is coupled with the carboxylic acid group on the dihydropyridine core using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Bioactivity
Table 1: Key Structural Features and Bioactivity of Analogs
Key Observations :
Core Heterocycle Modifications
- Naphthyridine vs. Dihydropyridine : Compound 9a in features a 1,8-naphthyridine core, which introduces additional nitrogen atoms and expands the aromatic system. This modification may improve binding to enzymes like HIV-1 integrase but could reduce metabolic stability compared to the dihydropyridine core in the target compound.
- Tautomerism : The preference for the keto-amine tautomer in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (as shown via crystallography in ) suggests that the target compound may adopt a similar planar conformation, facilitating intermolecular interactions like hydrogen bonding.
Hydrogen Bonding and Crystallographic Insights
- Intra/Intermolecular Interactions: Analogous compounds (e.g., ) form centrosymmetric dimers via N–H⋯O hydrogen bonds, which stabilize the crystal lattice.
- Dihedral Angles : The near-planar conformation (dihedral angle: 8.38°) observed in is critical for π-π stacking in biological targets. The target compound’s dichlorophenyl group may introduce slight torsional strain, affecting binding affinity.
Biological Activity
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a dihydropyridine core, which is commonly associated with various pharmacological effects, particularly in the realm of cardiovascular and neurological therapies. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Dihydropyridine core : A common motif in biologically active molecules.
- Chlorobenzyl and dichlorophenyl substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may modulate enzyme activities or receptor functions, influencing various metabolic pathways.
Potential Mechanisms:
- Calcium Channel Modulation : Similar compounds in the dihydropyridine class (e.g., nifedipine) are known calcium channel blockers, which could suggest a similar mechanism for this compound.
- Protein Kinase Inhibition : Preliminary studies indicate potential inhibitory effects on protein kinases, which play crucial roles in cell signaling and cancer progression .
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. A study involving a series of synthesized derivatives indicated that compounds with similar structures exhibited significant inhibitory activity against human lung adenocarcinoma cell lines . The findings suggest that modifications to the dihydropyridine framework can enhance antitumor efficacy.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems may confer neuroprotective properties. Dihydropyridine derivatives have been studied for their effects on voltage-gated calcium channels, which are critical in neuronal signaling and excitability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Nifedipine | Nifedipine | Calcium channel blocker; antihypertensive |
| Amlodipine | Amlodipine | Calcium channel blocker; antihypertensive |
| 1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-... | This Compound | Potential antitumor and neuroprotective effects |
Case Studies and Research Findings
- Antitumor Evaluation : In a study focused on protein tyrosine kinase inhibitors, derivatives similar to this compound showed promising results against tumor cell lines, indicating its potential application in cancer therapy .
- Neuropharmacological Studies : Investigations into the modulation of calcium channels revealed that compounds within this class could effectively alter neuronal excitability, suggesting applications in treating neurological disorders .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that enhance its biological activity through structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
